molecular formula C20H33NO B6002823 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol

2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol

Cat. No.: B6002823
M. Wt: 303.5 g/mol
InChI Key: HYWXXZKUIUIDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol, also known as BHT-OP, is a synthetic antioxidant that is widely used in various industries, including food, cosmetics, and pharmaceuticals. Its chemical structure consists of a phenolic ring with a piperidine group attached to it. BHT-OP is known for its ability to prevent the oxidation of lipids and other organic compounds, which makes it an important ingredient in many products.

Mechanism of Action

2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol works by donating a hydrogen atom to free radicals, which prevents them from reacting with other molecules and causing oxidative damage. This compound also chelates metal ions, such as iron and copper, which can catalyze the formation of free radicals. This dual mechanism of action makes this compound a highly effective antioxidant.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing lipid peroxidation, improving liver function, and reducing inflammation. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, this compound may interfere with certain assays that rely on the generation of reactive oxygen species, such as the DCFH-DA assay. This compound may also interfere with the activity of certain enzymes, such as cytochrome P450 enzymes, which can affect the metabolism of drugs.

Future Directions

There are several future directions for research on 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.

Synthesis Methods

2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol can be synthesized using various methods, including the reaction of 2,4-di-tert-butylphenol with formaldehyde and piperidine in the presence of an acid catalyst. Another method involves the reaction of 2,4-di-tert-butylphenol with piperidine and chloroacetaldehyde in the presence of a base catalyst. Both methods result in the formation of this compound with high yields and purity.

Scientific Research Applications

2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has been extensively studied for its antioxidant properties and its potential applications in various fields. In the food industry, this compound is used as a food preservative to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. In the cosmetics industry, this compound is used as an antioxidant to prevent the degradation of cosmetic products caused by exposure to air and light. In the pharmaceutical industry, this compound is used as an antioxidant to prevent the degradation of drugs and to improve their stability.

Properties

IUPAC Name

2,4-ditert-butyl-6-(piperidin-1-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-19(2,3)16-12-15(14-21-10-8-7-9-11-21)18(22)17(13-16)20(4,5)6/h12-13,22H,7-11,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWXXZKUIUIDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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